2-Chloro-1,3,2-dioxaphospholane

Catalog No.
S1490850
CAS No.
822-39-9
M.F
C2H4ClO2P
M. Wt
126.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,3,2-dioxaphospholane

CAS Number

822-39-9

Product Name

2-Chloro-1,3,2-dioxaphospholane

IUPAC Name

2-chloro-1,3,2-dioxaphospholane

Molecular Formula

C2H4ClO2P

Molecular Weight

126.48 g/mol

InChI

InChI=1S/C2H4ClO2P/c3-6-4-1-2-5-6/h1-2H2

InChI Key

OLSFRDLMFAOSIA-UHFFFAOYSA-N

SMILES

C1COP(O1)Cl

Synonyms

Ethylene Phosphorochloridite; Phosphorochloridous Acid Cyclic Ethylene Ester; Cyclic Phosphorochloridite Ethylene Glycol; Cyclic O,O-Ethylene Phosphorochloridite;

Canonical SMILES

C1COP(O1)Cl

Organic Synthesis:

2-Chloro-1,3,2-dioxaphospholane (2-chloro-1,3,2-dioxaphospholane) is a valuable reagent in organic synthesis, particularly in coupling reactions. It acts as a chlorophosphiting agent, readily forming new carbon-phosphorus bonds. Its cyclic structure and readily available chlorine atom make it a versatile intermediate for various coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon or carbon-heteroatom bonds using transition metal catalysts. 2-Chloro-1,3,2-dioxaphospholane serves as a precursor to phosphine ligands commonly employed in these couplings .
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl boronic acid and an organic halide or triflate. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare boronic acid derivatives, expanding the scope of this coupling reaction .
  • Stille coupling: This reaction forms carbon-carbon bonds between an organotin reagent and an organic halide. 2-Chloro-1,3,2-dioxaphospholane can be used to introduce a phosphonate group, enabling further functionalization of the molecule .
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare alkyne derivatives, expanding the scope of this coupling reaction .
  • Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc reagent and an organic halide. Similar to other coupling reactions, 2-Chloro-1,3,2-dioxaphospholane can be used to introduce functionalities compatible with Negishi coupling .
  • Heck coupling: This reaction forms carbon-carbon bonds between an alkene and an aryl or vinyl halide using a palladium catalyst. 2-Chloro-1,3,2-dioxaphospholane can be used to introduce functionalities compatible with Heck coupling .
  • Hiyama coupling: This reaction forms carbon-carbon bonds between a silicon-based organometallic reagent and an organic halide. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare silicon-based coupling partners, expanding the scope of Hiyama coupling .

Phosphorylation:

2-Chloro-1,3,2-dioxaphospholane can be used as a phosphorylating agent, introducing a phosphate group to various organic molecules. This modification can significantly alter the molecule's properties, such as:

  • Improving water solubility: Introducing a phosphate group can enhance the water solubility of organic molecules, making them more bioavailable for potential drug development applications.
  • Introducing negative charge: The phosphate group carries a negative charge, which can influence the molecule's interaction with other molecules and biological systems.
  • Modulating biological activity: Phosphorylation is a common biological process that regulates the activity of various biomolecules. Introducing a phosphate group using 2-Chloro-1,3,2-dioxaphospholane can be used to study the effect of phosphorylation on specific molecules.

Research into Novel Materials:

The unique properties of 2-Chloro-1,3,2-dioxaphospholane make it a valuable tool for research into novel materials. Its ability to form stable bonds with various functional groups allows for the development of:

  • Flame retardants: By incorporating phosphorus into polymers, 2-Chloro-1,3,2-dioxaphospholane can be used to develop flame-retardant materials with improved safety profiles.
  • Polymers with specific functionalities: The versatility of 2-Chloro-1,3,2-dioxaphospholane in organic synthesis allows for the creation of polymers with tailored properties, such as improved conductivity or biocompatibility.
  • Catalysts: The phosphorus atom in 2-Chloro-1,3,2-dioxaphospholane can act as a Lewis acid, making it a potential candidate for the development of

2-Chloro-1,3,2-dioxaphospholane is a phosphorus-containing heterocyclic compound with the molecular formula C2H4ClO2PC_2H_4ClO_2P and a molecular weight of approximately 126.48 g/mol. This compound is characterized by its unique dioxaphospholane ring structure, which includes both oxygen and phosphorus atoms. It is typically encountered as a colorless to light yellow liquid and has notable physical properties such as a melting point of -28 °C and a boiling point of 47 °C at reduced pressure . The compound is sensitive to moisture and should be stored under inert gas conditions to maintain its stability .

COP acts as an electrophilic reagent due to the positive charge on the phosphorus atom. The chlorine atom, being a good leaving group, readily participates in nucleophilic substitution reactions. The nucleophile (Nu) attacks the chlorine atom, displacing it and forming a new P-O or P-N bond, depending on the nature of the nucleophile.

  • Toxicity: COP is corrosive and can cause severe skin burns and eye damage. It is also suspected to be harmful if inhaled.
  • Flammability: Not flammable but can react with water to release hydrochloric acid, a flammable gas [].
  • Reactivity: Reacts with water, alcohols, and amines [].

The primary reaction involving 2-chloro-1,3,2-dioxaphospholane is its synthesis from phosphorus trichloride and ethylene glycol in an organic solvent like dichloromethane. The reaction proceeds as follows:

  • Formation of 2-Chloro-1,3,2-dioxaphospholane:
    Phosphorus trichloride+Ethylene glycol2 Chloro 1 3 2 dioxaphospholane+Hydrogen chloride\text{Phosphorus trichloride}+\text{Ethylene glycol}\rightarrow \text{2 Chloro 1 3 2 dioxaphospholane}+\text{Hydrogen chloride}
    This reaction typically occurs at low temperatures (around 0 °C) to control the exothermic nature of the process and minimize side reactions .
  • Oxidation to 2-Chloro-1,3,2-dioxaphospholane-2-oxide:
    2 Chloro 1 3 2 dioxaphospholane+Oxygen2 Chloro 1 3 2 dioxaphospholane 2 oxide\text{2 Chloro 1 3 2 dioxaphospholane}+\text{Oxygen}\rightarrow \text{2 Chloro 1 3 2 dioxaphospholane 2 oxide}
    This oxidation step can be facilitated using ozone or other oxidizing agents in an organic solvent .

Several methods have been developed for synthesizing 2-chloro-1,3,2-dioxaphospholane:

  • Direct Reaction Method:
    • Reacting phosphorus trichloride with ethylene glycol in dichloromethane at low temperatures (around 0 °C) to produce the compound directly .
  • Oxidative Method:
    • Following the formation of 2-chloro-1,3,2-dioxaphospholane, an oxidation step with ozone or other oxidizing agents can yield 2-chloro-1,3,2-dioxaphospholane-2-oxide .
  • Alternative Solvent Systems:
    • Various organic solvents can be employed to optimize yield and purity during synthesis. For instance, using chloroform or ethyl acetate has been explored in different studies .

The applications of 2-chloro-1,3,2-dioxaphospholane are primarily found in the fields of organic synthesis and medicinal chemistry:

  • Synthesis of Phosphoesters: It serves as a precursor for synthesizing various phosphoesters that are important in pharmaceuticals and agrochemicals.
  • Chemical Intermediates: Its unique structure allows it to act as an intermediate in producing more complex phosphorus-containing compounds.

Interaction studies involving 2-chloro-1,3,2-dioxaphospholane mainly focus on its reactivity with nucleophiles and electrophiles due to the presence of chlorine and phosphorus functionalities. These interactions are crucial for understanding its behavior in synthetic pathways leading to biologically active compounds.

Several compounds share structural similarities with 2-chloro-1,3,2-dioxaphospholane. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Chloro-2-oxo-1,3,2-dioxaphospholaneDioxaphospholaneContains an additional carbonyl group
Ethylene chlorophosphatePhosphate esterMore stable and less reactive than dioxaphospholanes
Phosphate triesterTriesterUsed widely in biological systems

Uniqueness: The unique feature of 2-chloro-1,3,2-dioxaphospholane lies in its dioxaphospholane ring structure combined with a chlorine atom that enhances its reactivity compared to other similar compounds. This reactivity makes it particularly valuable in synthetic chemistry for creating diverse phosphorus-based derivatives.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

822-39-9

Wikipedia

2-Chloro-1,3,2-dioxaphospholane

General Manufacturing Information

1,3,2-Dioxaphospholane, 2-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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